4/'/'-Hydroxyisojasminin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

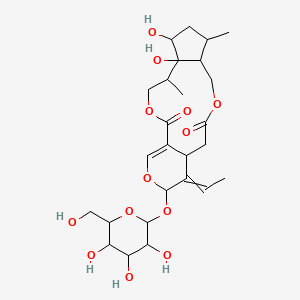

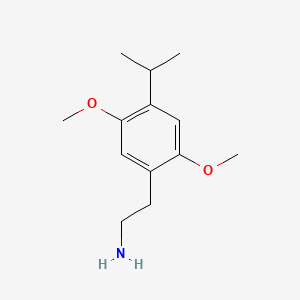

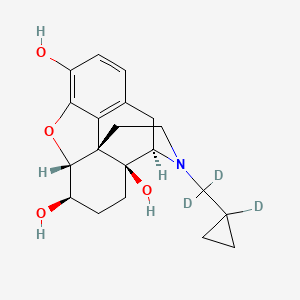

4’'-Hydroxyisojasminin is a compound with the molecular formula C26H38O13 . It is a type of iridoid, a class of monoterpenes that are part of a diverse group of plant metabolites . It is sourced from the roots of Jasminum sambac .

Molecular Structure Analysis

The molecular structure of 4’'-Hydroxyisojasminin includes a total of 80 bonds . It is a complex structure that includes 42 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 1 five-membered ring, 2 six-membered rings, 1 twelve-membered ring, 2 esters (aliphatic), 6 hydroxyl groups, 1 primary alcohol, 4 secondary alcohols, 1 tertiary alcohol, and 3 ethers (aliphatic) .Physical And Chemical Properties Analysis

4’'-Hydroxyisojasminin is a powder with a molecular weight of 558.57 g/mol . It is soluble in various solvents including DMSO, Pyridine, Methanol, Ethanol, etc . The compound is stable under normal temperatures and pressures .Scientific Research Applications

Antiviral and Anticancer Potential : Research has identified nucleobase-transposed nucleosides, nucleotides, and nucleoside phosphonates, including 4'-hydroxymethyl derivatives, as potential antiviral or anticancer agents. Their chemical synthesis and biological activities have been compiled, emphasizing their use in therapeutics (Toti et al., 2015).

Insulinotropic Biological Activity : A study on 4-Hydroxyisoleucine (4-HIL) has demonstrated its insulinotropic biological activity. The research involved cloning and expressing the L-isoleucine dioxygenase gene in Corynebacterium glutamicum ssp. lactofermentum for direct conversion of L-isoleucine into 4-HIL through fermentation (Shi et al., 2015).

Pharmacological Effects : 4-Hydroxyisoleucine has been identified as having a range of pharmacological effects such as anti-hyperglycemia and blood lipid lowering, making it useful in treating diseases like type 2 diabetes, dyslipidemia, and metabolic syndrome (Fen, 2014).

Thermostability and Activity Improvement : Enhancing the thermostability and activity of L-isoleucine hydroxylase has been explored for efficient 4-HIL production. Engineered disulfide bonds have shown to improve the enzyme's thermostability, facilitating its industrial application (Qiao et al., 2019).

Microbial Synthesis and Stereoisomerism : The microbial synthesis of 4-HIL has been investigated, highlighting the stereoselective production of 4-HIL isomers. This research has contributed to understanding the biosynthetic pathways and potential applications of 4-HIL (Kodera et al., 2009).

Biosynthesis of Hydroxybutyrate : The study on methane-based biosynthesis of 4-hydroxybutyrate explored new methodologies for the production of high-value chemical precursors from methane (Nguyen et al., 2021).

properties

IUPAC Name |

16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-ene-2,13-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O13/c1-4-13-14-6-19(29)35-10-16-11(2)5-18(28)26(16,34)12(3)8-36-23(33)15(14)9-37-24(13)39-25-22(32)21(31)20(30)17(7-27)38-25/h4,9,11-12,14,16-18,20-22,24-25,27-28,30-32,34H,5-8,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDQUAKPMYNFTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2CC(=O)OCC3C(CC(C3(C(COC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4/'/'-Hydroxyisojasminin | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-11-cyclopentyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B593389.png)

![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl hydrogen sulfate](/img/structure/B593394.png)